molecular formula C23H27N3O3S B11602878 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11602878
M. Wt: 425.5 g/mol
InChI Key: BMHRSSWOFAFDCJ-UHFFFAOYSA-N
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Description

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-e]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-e]pyridine core.

    Introduction of the Cyclohepta Ring: The cyclohepta ring is introduced through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.

    Attachment of the Amino and Carboxamide Groups: The amino group is typically introduced via nucleophilic substitution reactions, while the carboxamide group is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Coupling: Palladium catalysts, boronic acids, and appropriate bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into cellular processes and disease mechanisms.

Medicine

The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also find applications in catalysis and other chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
  • 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate
  • 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications. Its distinct structure also enables the exploration of new chemical reactions and synthetic methodologies.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

6-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C23H27N3O3S/c1-28-18-9-8-14(12-19(18)29-2)10-11-25-22(27)21-20(24)16-13-15-6-4-3-5-7-17(15)26-23(16)30-21/h8-9,12-13H,3-7,10-11,24H2,1-2H3,(H,25,27)

InChI Key

BMHRSSWOFAFDCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N)OC

Origin of Product

United States

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